2-Ethyl-1,3,5-trinitrobenzene

Energetic materials Thermochemistry Stability prediction

2-Ethyl-1,3,5-trinitrobenzene (TNEB; CAS 13985-60-9) is a fully nitrated aromatic energetic compound of the trinitrobenzene class, characterized by an ethyl substituent at the 2-position of the 1,3,5-trinitrophenyl nucleus. It possesses a molecular formula of C₈H₇N₃O₆ and a molecular weight of 241.16 g/mol.

Molecular Formula C8H7N3O6
Molecular Weight 241.16 g/mol
CAS No. 13985-60-9
Cat. No. B079346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1,3,5-trinitrobenzene
CAS13985-60-9
Molecular FormulaC8H7N3O6
Molecular Weight241.16 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3
InChIKeyVDKWJWFQFPWXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1,3,5-trinitrobenzene (CAS 13985-60-9): Core Thermochemical and Kinetic Baseline for Differentiated Sourcing


2-Ethyl-1,3,5-trinitrobenzene (TNEB; CAS 13985-60-9) is a fully nitrated aromatic energetic compound of the trinitrobenzene class, characterized by an ethyl substituent at the 2-position of the 1,3,5-trinitrophenyl nucleus. It possesses a molecular formula of C₈H₇N₃O₆ and a molecular weight of 241.16 g/mol [1]. Unlike the methyl-bearing analog 2,4,6-trinitrotoluene (TNT) or the unsubstituted 1,3,5-trinitrobenzene (TNB), the ethyl group introduces quantifiable differences in solid-state enthalpy of formation, proton-transfer kinetics with nitrogen bases, and compatibility as a nitrocellulose plasticizer—distinctions that directly affect energetic formulation design, stability prediction, and procurement decisions [2][3].

Why 2-Ethyl-1,3,5-trinitrobenzene Cannot Be Interchanged with TNT or TNB: A Quantitative Justification for Specific Procurement


Within the symmetrical trinitrobenzene family, small changes in the 2-substituent alter both thermochemical stability and reactivity. The solid-state enthalpy of formation (ΔfH°solid) of TNEB is significantly more negative than that of TNB (−71.5 kJ/mol vs. −37 kJ/mol), indicating a thermodynamically more stable ground state due to the ethyl group's electron-donating and steric effects [1][2]. In kinetic terms, TNEB exhibits a unique dual reactivity with strong amines—simultaneous σ-complex formation and proton transfer from the α-CH₂ of the ethyl group—whereas the cumene analog 2,4,6-trinitrocumene (TNC) undergoes only σ-complex formation, and TNT follows a different proton-transfer pathway [3]. These divergences mean that substituting one trinitrobenzene derivative for another without experimental validation can lead to unpredictable stability, reactivity, or plasticizer migration behavior in formulated energetic materials.

2-Ethyl-1,3,5-trinitrobenzene (TNEB) vs. TNT, TNB, and TNC: Quantitative Differentiation Evidence for Procurement Decisions


Solid-State Enthalpy of Formation: TNEB vs. TNB

The standard solid-state enthalpy of formation (ΔfH°solid) of 2-ethyl-1,3,5-trinitrobenzene is −71.5 kJ/mol, compared to −37 ± 1 kJ/mol for 1,3,5-trinitrobenzene (TNB) [1][2]. This represents a 34.5 kJ/mol more negative heat of formation for the ethyl-substituted derivative, indicating a thermodynamically more stable ground-state configuration attributable to the electron-donating and steric influence of the ethyl group.

Energetic materials Thermochemistry Stability prediction

Proton-Transfer Equilibrium Constant with Tetramethylguanidine: TNEB vs. TNC

The reaction of TNEB with 1,1,3,3-tetramethylguanidine (TMG) in DMF yields an equilibrium constant (K) of 2717 dm³mol⁻¹ for proton transfer from the α-CH₂ group, whereas 2,4,6-trinitrocumene (TNC) under identical conditions produces only a σ-complex with no measurable proton transfer [1]. This qualitative mechanistic divergence provides a clear differentiation: the ethyl substituent enables a deprotonation pathway unavailable to the isopropyl analog.

Reaction kinetics Meisenheimer complexes Proton transfer

Primary Deuterium Kinetic Isotope Effect: TNEB vs. TNC and TNT

Proton abstraction from TNEB by TMG exhibits a primary deuterium kinetic isotope effect of kH/kD = 13.6 at 20 °C, whereas TNC shows no proton transfer at all, and previous work on TNT indicates a different kinetic profile for its methyl-group proton transfer with TMG in DMF [1]. The large KIE value for TNEB confirms rate-limiting α-C–H bond cleavage, a mechanistic feature absent in TNC and distinct from TNT.

Kinetic isotope effect Proton transfer mechanism Reaction dynamics

Thermal Stability Trend Among Trinitrophenyl Derivatives with α-C–H Linkages

A systematic DTIC study of seven trinitrophenyl derivatives with α-C–H linkages established that thermal stability correlates inversely with the ease of oxidative attack on the substituent by the nitro group [1]. While the report does not provide individual TNEB DSC data, it places the ethyl-substituted derivative within a stability series governed by α-C–H oxidizability—an ethyl group being less oxidizable than a methyl group, implying that TNEB may exhibit intermediate thermal stability between TNT (methyl) and compounds with more oxidizable α-C–H bonds. This class-level inference supports differentiated stability screening for procurement of energetic intermediates.

Thermal stability Structure-property relationship Energetic materials safety

Procurement-Relevant Application Scenarios for 2-Ethyl-1,3,5-trinitrobenzene Based on Quantified Differentiation


Energetic Formulation Design Requiring a Thermochemically Stabilized Trinitrobenzene Core

When developing melt-cast or plastic-bonded explosives where the filler's solid-state enthalpy directly affects detonation energy balance, TNEB's ΔfH°solid of −71.5 kJ/mol offers a 34.5 kJ/mol stabilization advantage over TNB (ΔfH°solid = −37 kJ/mol) [1][2]. This translates to a lower heat of combustion per unit mass and altered Chapman-Jouguet parameters, making TNEB preferentially suited for formulations that require a less exothermic baseline filler without sacrificing nitro group density.

Synthetic Route to Asymmetric Stilbene and Heterocyclic Energetic Intermediates

The observation of simultaneous σ-complex formation and α-proton transfer in TNEB (K = 2717 dm³mol⁻¹ with TMG in DMF) provides a synthetic handle unavailable with TNC (σ-complex only) [3]. This makes TNEB the preferred precursor for base-catalyzed condensation reactions (e.g., with aldehydes to form stilbenes or with heterocyclic amines), where the ethyl group's α-CH₂ acidity is a mechanistic prerequisite for C–C bond formation.

Isotopic Labeling and Mechanistic Probe Studies in Nitroaromatic Chemistry

The large primary deuterium kinetic isotope effect (kH/kD = 13.6 at 20 °C) for proton abstraction from TNEB by TMG establishes this compound as a well-characterized substrate for studying base-catalyzed C–H cleavage mechanisms [3]. Researchers requiring a nitroaromatic probe with a clean, rate-limiting α-proton transfer step should select TNEB over TNT or TNC, for which kinetic parameters differ or are absent.

Nitrocellulose-Based Propellant and Binder Plasticizer Development

A classical all-atom force field has been specifically parameterized for 2,4,6-trinitroethylbenzene to model its behavior as a plasticizer in nitrocellulose binders [4]. This computational infrastructure, combined with experimental data showing distinct plasticizer migration rates compared to 2,4-dinitroethylbenzene blends, makes TNEB a key candidate for propellant formulations where controlled plasticizer diffusion and energetic output must be balanced.

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